

A Comprehensive Spectroscopic Guide to 2-(4-bromophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-oxoethyl acetate

Cat. No.: B1581498

[Get Quote](#)

Introduction

2-(4-bromophenyl)-2-oxoethyl acetate, also known as α -acetoxy-4-bromoacetophenone, is a key organic intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its chemical structure, featuring a bromophenyl group, a ketone, and an acetate ester, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Molecular Structure and Spectroscopic Overview

The structural features of **2-(4-bromophenyl)-2-oxoethyl acetate** are pivotal in interpreting its spectral data. The molecule comprises a 1,4-disubstituted benzene ring, a carbonyl group, a methylene group, and an acetyl group. Each of these functional groups contributes distinct signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural confirmation.

Caption: Molecular structure of **2-(4-bromophenyl)-2-oxoethyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(4-bromophenyl)-2-oxoethyl acetate**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each nucleus.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-(4-bromophenyl)-2-oxoethyl acetate** is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons of the acetate group.

- **Aromatic Protons (Ar-H):** The 1,4-disubstitution pattern of the benzene ring results in a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing acyl group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons ortho to the bromine atom.
- **Methylene Protons (-CH₂-):** The methylene protons are adjacent to two electron-withdrawing groups (the carbonyl and the acetate), causing a significant downfield shift. This signal is expected to appear as a singlet.
- **Methyl Protons (-CH₃):** The methyl protons of the acetate group are in a relatively shielded environment and will appear as a singlet at a higher field (lower ppm).

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic (2H, ortho to C=O)	7.8 - 8.0	Doublet
Aromatic (2H, ortho to Br)	7.6 - 7.8	Doublet
Methylene (-CH ₂ -)	5.2 - 5.4	Singlet
Methyl (-CH ₃)	2.1 - 2.3	Singlet

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

- **Carbonyl Carbons (C=O):** Two distinct carbonyl signals are expected: one for the ketone and one for the ester. The ketonic carbonyl carbon is typically more deshielded than the ester

carbonyl carbon.

- Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring. The carbon attached to the bromine (C-Br) and the carbon attached to the acyl group (C-C=O) will have distinct chemical shifts, as will the two sets of CH carbons.
- Methylene Carbon (-CH₂-): This carbon, situated between the ketone and the ester oxygen, will be significantly deshielded.
- Methyl Carbon (-CH₃): The methyl carbon of the acetate group will be the most shielded carbon in the molecule.

Carbon Assignment	Expected Chemical Shift (δ, ppm)
Ketone (C=O)	190 - 195
Ester (C=O)	169 - 171
Aromatic (C-C=O)	134 - 136
Aromatic (CH)	129 - 133
Aromatic (C-Br)	128 - 130
Methylene (-CH ₂ -)	65 - 67
Methyl (-CH ₃)	20 - 22

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **2-(4-bromophenyl)-2-oxoethyl acetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C .
- Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

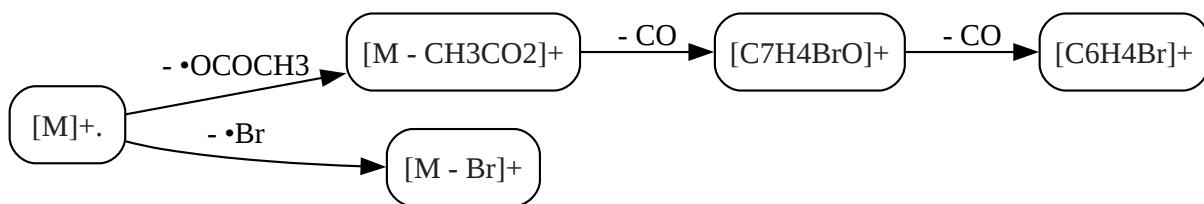
The IR spectrum of **2-(4-bromophenyl)-2-oxoethyl acetate** will be dominated by strong absorptions from the two carbonyl groups and the C-O bonds of the ester.

- C=O Stretching: Two distinct carbonyl stretching bands are expected. The ketone C=O stretch typically appears at a lower wavenumber than the ester C=O stretch. Conjugation with the aromatic ring will also influence the position of the ketone absorption.
- C-O Stretching: The ester group will exhibit characteristic C-O stretching vibrations.
- Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm^{-1} and C=C stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-Br Stretching: The C-Br bond will have a characteristic stretching vibration in the fingerprint region.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Ketone C=O Stretch	1700 - 1680	Strong
Ester C=O Stretch	1750 - 1735	Strong
Aromatic C=C Stretch	1600 - 1450	Medium
Ester C-O Stretch	1250 - 1200	Strong
C-Br Stretch	600 - 500	Medium

Experimental Protocol: IR Data Acquisition (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR.
- Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.

- Molecular Ion (M^+): The molecular ion peak corresponding to the mass of the entire molecule is expected. Due to the presence of bromine, a characteristic isotopic pattern (M^+ and M^++2 peaks of nearly equal intensity) will be observed.
- Fragmentation Pattern: Key fragmentation pathways include:
 - Loss of the acetoxy radical ($\bullet\text{OCOCH}_3$) to form the 4-bromophenacyl cation.
 - Loss of the acetyl group ($\bullet\text{CH}_3\text{CO}$) followed by loss of CO.
 - Cleavage of the C-Br bond.

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation pathway.

Ion	m/z (for ^{79}Br)	m/z (for ^{81}Br)	Identity
$[\text{C}_{10}\text{H}_9\text{BrO}_3]^+$	256	258	Molecular Ion (M^+)
$[\text{C}_8\text{H}_6\text{BrO}]^+$	197	199	$[\text{M} - \text{OCOCH}_3]^+$
$[\text{C}_7\text{H}_4\text{BrO}]^+$	183	185	$[\text{M} - \text{CH}_2\text{OCOCH}_3]^+$
$[\text{C}_6\text{H}_4\text{Br}]^+$	155	157	[Bromophenyl] $^+$
$[\text{CH}_3\text{CO}]^+$	43	-	Acetyl cation

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- GC Separation: Inject the sample solution into the gas chromatograph. The compound will be separated from any impurities based on its volatility and interaction with the GC column stationary phase.
- MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer.
- Ionization and Analysis: The molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio in the mass analyzer.
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of **2-(4-bromophenyl)-2-oxoethyl acetate** provides a detailed and unambiguous characterization of its molecular structure. The combination of ^1H and ^{13}C NMR, IR, and MS data offers a self-validating system for confirming the identity and purity of this important synthetic intermediate. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists engaged in organic synthesis and drug discovery, ensuring the accurate and efficient characterization of this and related compounds.

- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-(4-bromophenyl)-2-oxoethyl acetate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581498#spectral-data-for-2-4-bromophenyl-2-oxoethyl-acetate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com